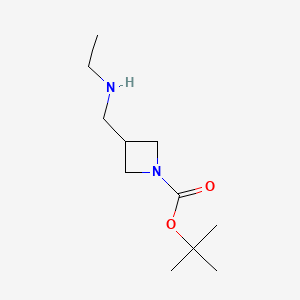
3-Methylbutyl 3,4-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutyl 3,4-dihydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 3,4-dihydroxybenzoic acid and 3-methylbutanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbutyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-methylbutyl 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Methylbutyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the formulation of certain pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism by which 3-Methylbutyl 3,4-dihydroxybenzoate exerts its effects involves its interaction with cellular pathways that regulate oxidative stress. It has been shown to enhance the activity of antioxidative enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), thereby reducing the levels of reactive oxygen species (ROS) in cells . This reduction in oxidative stress helps protect cells from damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxybenzoic acid: A precursor to 3-Methylbutyl 3,4-dihydroxybenzoate, known for its antioxidant properties.
Methyl 3,4-dihydroxybenzoate: Similar in structure but with a methyl group instead of a 3-methylbutyl group, also studied for its neuroprotective effects.
Ethyl 3,4-dihydroxybenzoate: Another ester derivative with potential antioxidative and neuroprotective properties.
Uniqueness
This compound is unique due to its specific ester group, which may confer different physicochemical properties and biological activities compared to its analogs. Its longer alkyl chain may enhance its lipophilicity, potentially improving its ability to cross cell membranes and exert its effects within cells.
Propriétés
Numéro CAS |
105603-55-2 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.256 |
Nom IUPAC |
3-methylbutyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-8(2)5-6-16-12(15)9-3-4-10(13)11(14)7-9/h3-4,7-8,13-14H,5-6H2,1-2H3 |
Clé InChI |
KJVIHYAXBIHJJI-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C1=CC(=C(C=C1)O)O |
Synonymes |
Benzoic acid, 3,4-dihydroxy-, 3-Methylbutyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N',N'-Dimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B595694.png)


![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)


![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)


